

Application Notes and Protocols: Lenacapavir Sodium for In Vivo Animal Models

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Compound of Interest

Compound Name: *Lenacapavir Sodium*

Cat. No.: *B15566865*

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Introduction

Lenacapavir (GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.^{[1][2]} Its novel mechanism of action interferes with multiple essential stages of the viral lifecycle, including capsid-mediated nuclear transport of proviral DNA, virus assembly, and the formation of a mature capsid core.^{[1][3][4]} This multi-stage activity provides a high barrier to resistance with no cross-resistance to existing antiretroviral classes.^{[1][2]}

The potent, picomolar activity and unique pharmacokinetic (PK) profile of Lenacapavir, characterized by a long terminal half-life, make it highly suitable for development as a long-acting injectable agent for both the treatment and prevention of HIV-1.^{[2][5][6]} Preclinical evaluation of its dosage, administration, and pharmacokinetic profile in various animal models has been a critical step in its development. These notes provide a summary of publicly available data and generalized protocols for the subcutaneous administration of Lenacapavir in common animal models.

Formulations for Preclinical In Vivo Studies

For research purposes, Lenacapavir has been primarily formulated for subcutaneous (SC) administration to achieve sustained plasma exposure. Common vehicles include:

- Aqueous Suspension: Lenacapavir suspended in a sterile aqueous vehicle, often containing a surfactant like poloxamer 188 to aid in suspension and delivery.[\[6\]](#)[\[7\]](#)
- Solution: Lenacapavir dissolved in a biocompatible solvent system. One such vehicle used in macaque studies consisted of polyethylene glycol 300, water, ethanol, poloxamer 188, and sodium hydroxide.[\[7\]](#)[\[8\]](#)

The choice of formulation can significantly impact the release rate and resulting pharmacokinetic profile.

Quantitative Data Summary: Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for Lenacapavir following a single subcutaneous administration in rats, dogs, and non-human primates.

Table 1: Pharmacokinetic Parameters of Lenacapavir in Male Rats (Aqueous Suspension)[\[6\]](#)

Dose (mg/kg)	Tmax (days)	Cmax (ng/mL)	Fraction of Dose Released (%)
10	29.9	103	79
30	53.7	321	67

| 100 | 44.9 | 1010 | 48 |

Table 2: Pharmacokinetic Parameters of Lenacapavir in Male Beagle Dogs (Aqueous Suspension)[\[6\]](#)

Dose (mg/kg)	Tmax (days)	Cmax (ng/mL)	Fraction of Dose Released (%)
3	18.2	50.8	118
10	50.2	175	63

| 30 | 158 | 304 | 67 |

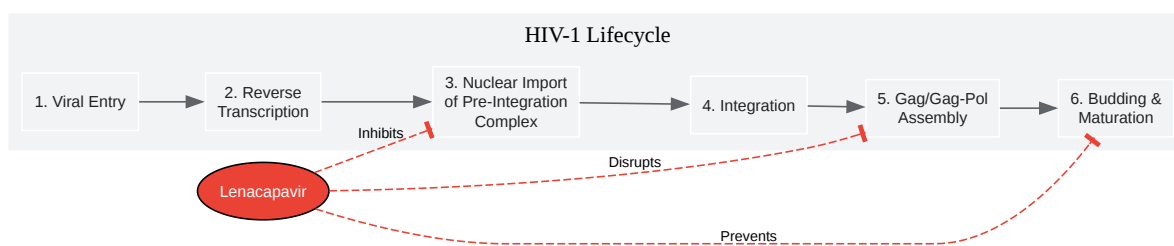
Table 3: Pharmacokinetic Parameters of Lenacapavir (GS-CA1) in Rhesus Macaques[9][10]

Dose (mg/kg)	Formulation	Peak Plasma Concentration	Key Observation
100	Solution	~0.4-1.1 μ M by day 7	Levels exceeded the rhesus paEC95 for at least 8 weeks.
300	Solution	~0.4-1.1 μ M by day 7	Levels exceeded the rhesus paEC95 for at least 14 weeks.

| 300 | Solution | Not specified | Conferred 100% protection against repeated SHIV challenges when plasma levels were >2x the rhesus paEC95. |

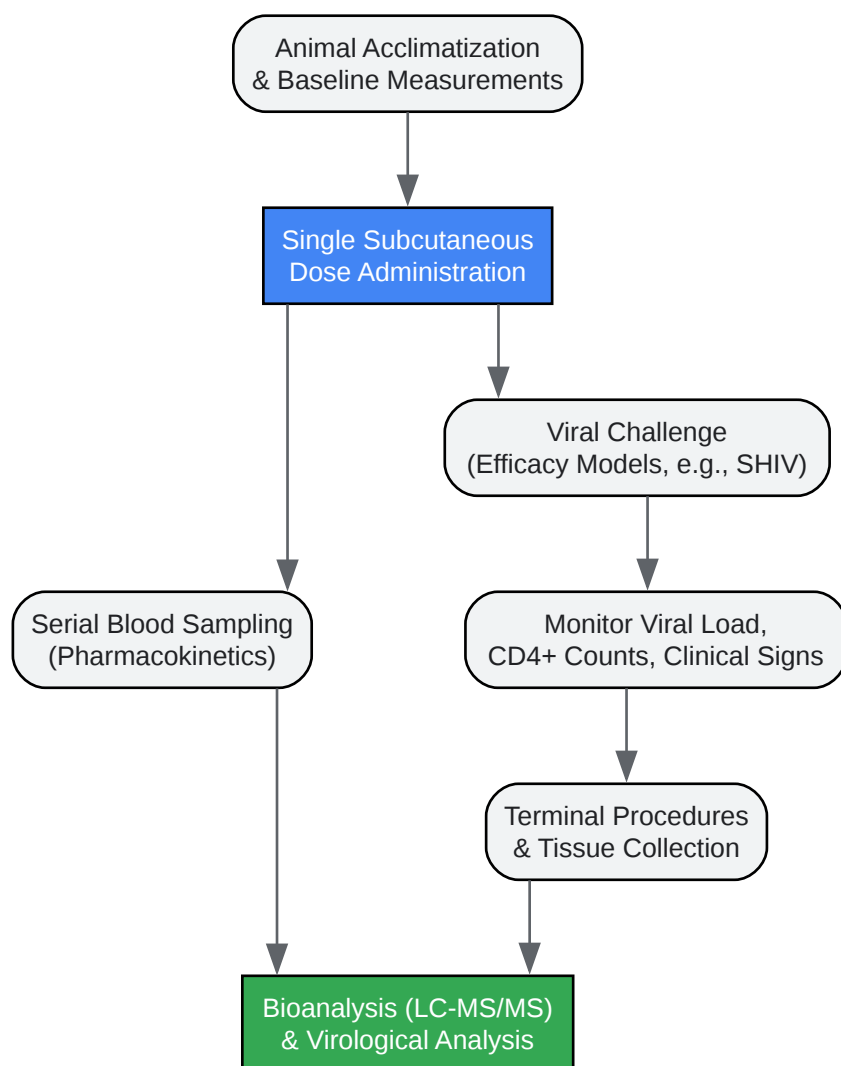
Note: GS-CA1 is an earlier designation for Lenacapavir. paEC95 refers to the protein-adjusted 95% effective concentration.

Visualized Mechanisms and Workflows



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Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.



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Caption: General workflow for a preclinical Lenacapavir PK/efficacy study.

Experimental Protocols: Subcutaneous Administration

Protocol 1: Administration in Rats[8]

- **Animal Restraint:** Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades). For trained handlers, manual restraint is typically sufficient.
- **Site Preparation:** Shave a small area of fur at the injection site for clear visualization. Cleanse the skin with an appropriate antiseptic, such as 70% ethanol, and allow it to dry.

- **Dose Preparation:** Based on the most recent body weight, calculate the required dose volume. Draw the precise volume of the Lenacapavir formulation into a sterile syringe fitted with a 25-27 gauge needle. If using a suspension, ensure it is thoroughly mixed before drawing the dose.
- **Injection:** Pinch the skin in the prepared intrascapular region to form a "tent." Insert the needle at the base of the tent, parallel to the body, ensuring it enters the subcutaneous space.
- **Administration:** Inject the formulation slowly and steadily.
- **Post-Injection:** Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Monitor the animal for any immediate adverse reactions and return it to its cage.

Protocol 2: Administration in Dogs^[8]

- **Animal Restraint:** Have a trained handler restrain the dog in a comfortable standing or sternal (lying on the chest) position to provide clear access to the dorsal intrascapular region.
- **Site Preparation:** Part the fur to expose the skin. If the fur is particularly dense, a small area may be clipped. Cleanse the injection site with an antiseptic solution.
- **Dose Preparation:** Calculate the dose volume based on the dog's body weight. Prepare the dose in a sterile syringe with a 22-25 gauge needle. Ensure suspensions are well-mixed.
- **Injection:** Create a skin tent in the intrascapular region. Insert the needle into the subcutaneous space at the base of the tent.
- **Administration:** Administer the dose slowly.
- **Post-Injection:** Remove the needle, apply brief, gentle pressure to the site, and monitor the animal for any signs of discomfort or reaction.

Protocol 3: Administration in Non-Human Primates (Macaques)^{[8][9]}

- **Sedation and Restraint:** For the safety of both the animal and personnel, macaques must be sedated following an institutionally approved protocol (e.g., using ketamine). Once sedated,

place the animal in a prone or lateral position.

- **Site Preparation:** The preferred injection site is the scapular region. Part the fur and cleanse the skin thoroughly with an antiseptic solution.
- **Dose Preparation:** Calculate the required volume from the animal's body weight. Draw the formulation into a sterile syringe with a 22-25 gauge needle.
- **Injection:** Form a skin tent over the scapular region. Insert the needle into the subcutaneous space.
- **Administration:** Inject the formulation slowly and carefully. For larger volumes, the dose may be split between two sites to minimize discomfort and improve absorption.
- **Post-Injection and Recovery:** Withdraw the needle and apply gentle pressure. Monitor the animal throughout its recovery from sedation, paying close attention to the injection site and its overall condition.

Protocol 4: General Pharmacokinetic Blood Sampling[\[6\]](#)[\[7\]](#)

- **Establish Schedule:** Define a sampling schedule based on the expected PK profile of the long-acting formulation (e.g., pre-dose, and at multiple time points post-dose such as 1, 3, 7, 14, 28, 56, 84 days, etc.).
- **Blood Collection:** At each time point, collect blood from an appropriate site (e.g., tail vein for rats, cephalic vein for dogs, femoral vein for macaques) into tubes containing an anticoagulant (e.g., K2EDTA).
- **Plasma Processing:** Centrifuge the blood samples (e.g., at 1500-2000 x g for 10-15 minutes at 4°C) as soon as possible after collection.
- **Storage:** Carefully aspirate the resulting plasma supernatant into clearly labeled cryovials. Immediately freeze and store the plasma samples at -70°C or lower until analysis.
- **Bioanalysis:** Quantify Lenacapavir concentrations in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- Data Analysis: Use non-compartmental analysis (NCA) with appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and apparent half-life.

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